molecular formula C11H16O2 B14363786 3-Ethylidene-1-oxaspiro[4.5]decan-2-one CAS No. 90162-72-4

3-Ethylidene-1-oxaspiro[4.5]decan-2-one

Cat. No.: B14363786
CAS No.: 90162-72-4
M. Wt: 180.24 g/mol
InChI Key: DDNZZALXJIYAMX-UHFFFAOYSA-N
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Description

3-Ethylidene-1-oxaspiro[45]decan-2-one is a chemical compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-1-oxaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethylidene malonate under basic conditions, followed by cyclization to form the spiro compound. The reaction typically requires a base such as sodium ethoxide and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-1-oxaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethylidene-1-oxaspiro[4.5]decan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylidene-1-oxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylidene-1-oxaspiro[4.5]decan-2-one is unique due to the presence of the ethylidene group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

90162-72-4

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-ethylidene-1-oxaspiro[4.5]decan-2-one

InChI

InChI=1S/C11H16O2/c1-2-9-8-11(13-10(9)12)6-4-3-5-7-11/h2H,3-8H2,1H3

InChI Key

DDNZZALXJIYAMX-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2(CCCCC2)OC1=O

Origin of Product

United States

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